molecular formula C21H15NO2 B415283 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one

2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B415283
M. Wt: 313.3g/mol
InChI Key: FIEVGGXBFCVOIA-UHFFFAOYSA-N
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Description

2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the following steps:

    Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

    Cyclization: The biphenyl derivative is then subjected to cyclization with appropriate reagents to form the benzoxazine ring. This step often involves the use of an amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including its antibacterial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenyl)propionic acid: This compound shares the biphenyl moiety and has similar structural features.

    4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another compound with a biphenyl group, used in different applications.

Uniqueness

2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other biphenyl derivatives and contributes to its specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3g/mol

IUPAC Name

6-methyl-2-(4-phenylphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C21H15NO2/c1-14-7-12-19-18(13-14)21(23)24-20(22-19)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

FIEVGGXBFCVOIA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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